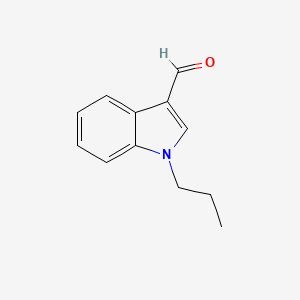

1-丙基-1H-吲哚-3-甲醛

描述

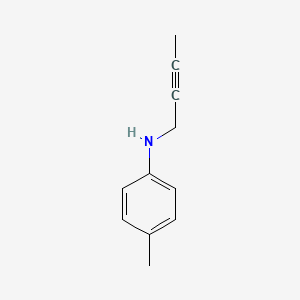

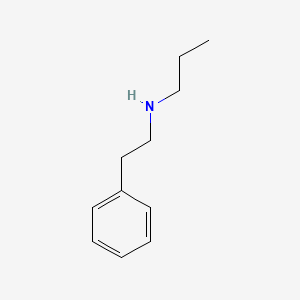

1-Propyl-1H-indole-3-carbaldehyde is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various chemical and pharmaceutical applications due to their diverse biological activities.

Synthesis Analysis

Several methods have been developed for the synthesis of indole carbaldehydes. For instance, a gold(I)-catalyzed cycloisomerization method has been reported for the preparation of 1H-indole-2-carbaldehydes, which involves the activation of an alkyne moiety by a gold(I) catalyst, followed by a series of intramolecular reactions and isomerizations to yield the carbaldehyde . Another approach is the metal-free synthesis using N-iodosuccinimide-mediated cyclization in water, which is an operationally straightforward method yielding good to excellent results and has been demonstrated in a formal synthesis of (R)-calindol . Additionally, TiCl4/t-BuNH2-promoted hydroamination/annulation of delta-keto-acetylenes has been used to synthesize pyrrolo[1,2-a]indole-2-carbaldehydes .

Molecular Structure Analysis

The molecular structure of 1H-indole-3-carbaldehyde has been investigated using various spectroscopic techniques such as NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy. Computational methods like DFT have been employed to optimize the molecular structure and vibrational modes, with the results showing good agreement with experimental data . The molecular electrostatic potential (MEP) surface analysis has also been performed to demonstrate charge distribution and identify reactive sites .

Chemical Reactions Analysis

Indole carbaldehydes are versatile intermediates in organic synthesis. They can undergo C–C and C–N coupling reactions and reductions, serving as precursors for the synthesis of diverse heterocyclic derivatives and biologically active compounds . The reactivity of the carbonyl group in these compounds is a key feature that facilitates various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole-3-carbaldehyde have been characterized through experimental and computational studies. The compound's spectroscopic properties have been thoroughly analyzed, and its electronic properties, such as HOMO/LUMO energies, have been studied using TDDFT methods. These studies provide insights into the charge transfer within the molecule and its potential reactivity . The crystal structure of a derivative, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, has been determined, revealing the dihedral angle between the indole and phenyl ring systems and the stabilizing van der Waals forces in the crystal packing .

科学研究应用

活性分子的合成

1-丙基-1H-吲哚-3-甲醛: 及其衍生物是合成生物活性分子的理想前体。 它们对于生成具有生物活性的结构至关重要,尤其是在药物领域 .

多组分反应 (MCR)

该化合物用于 MCR,MCR 本身是可持续反应,可提供复杂分子的途径。 这些反应对于组装具有药学意义的支架非常重要 .

醛糖还原酶抑制剂

1-丙基-1H-吲哚-3-甲醛的衍生物已被评估为醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 的抑制剂,这两种酶与糖尿病并发症有关 .

抗结核活性

包括1-丙基-1H-吲哚-3-甲醛衍生物在内的吲哚衍生物,已对其体外抗结核活性进行了研究,该活性针对结核分枝杆菌和牛分枝杆菌 .

吲哚衍生物的合成

该化合物用于合成吲哚衍生物,吲哚衍生物是天然产物和药物中普遍存在的基团。 这些衍生物具有广泛的生物活性 .

催化

1-丙基-1H-吲哚-3-甲醛: 参与催化反应,生成吲哚,吲哚是合成各种药物的重要中间体 .

属性

IUPAC Name |

1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNEXSVVNEUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)